molecular formula C20H24N2O3 B2888611 1-Benzyl-3-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)urea CAS No. 2034443-45-1

1-Benzyl-3-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)urea

Cat. No. B2888611
CAS RN: 2034443-45-1
M. Wt: 340.423
InChI Key: SIYBRGPBQZNPOP-UHFFFAOYSA-N
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Description

The compound “1-Benzyl-3-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)urea” is a complex organic molecule. It contains a benzyl group, a hydroxy group, a methoxy group, a tetrahydronaphthalenyl group, and a urea group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzyl group is a phenyl ring attached to a methylene group. The hydroxy and methoxy groups are polar and can participate in hydrogen bonding. The tetrahydronaphthalenyl group is a polycyclic aromatic hydrocarbon, and the urea group contains a carbonyl group flanked by two amine groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of its functional groups. For example, the presence of polar groups like hydroxy and urea could make it soluble in polar solvents .

Scientific Research Applications

Medicinal Chemistry: Neurodegenerative Disease Treatment

This compound’s structure suggests potential activity in the treatment of neurodegenerative diseases. The tetrahydroisoquinoline moiety is a structural feature present in various natural products and synthetic compounds that have shown biological activities against neurodegenerative disorders . Research could explore its efficacy in inhibiting protein misfolding or aggregation, common pathological features in diseases like Alzheimer’s and Parkinson’s.

Organic Synthesis: Benzylic Modification

The benzylic position of this compound is a prime site for chemical reactions such as free radical bromination and nucleophilic substitution . This makes it valuable for creating derivatives with different substituents, which can be used to study reaction mechanisms or develop new synthetic methodologies.

Cancer Research: Cytotoxicity Studies

Compounds with the benzyl moiety have been designed and synthesized for in vitro cytotoxic activity studies against various cancer cell lines . This compound could be used to develop a library of derivatives to screen for potential anticancer properties, contributing to the discovery of new chemotherapeutic agents.

Pharmacology: SAR and Mechanism of Action

The compound’s structure allows for the exploration of structure-activity relationships (SAR) and mechanisms of action in pharmacological studies . Understanding how structural changes affect biological activity can guide the design of more potent and selective drugs.

Antimicrobial Research: Development of Antimicrobial Agents

The antimicrobial activity of compounds containing the benzyl and urea moieties has been documented . This compound could serve as a scaffold for developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi.

Mechanism of Action

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could be a potential target for this compound.

Mode of Action

Related compounds, such as 1,4-disubstituted 1,2,3-triazoles, can act as a hydrogen bond acceptor and donor simultaneously , offering various types of binding to the target enzyme. This could potentially be a mode of action for the compound .

Biochemical Pathways

It’s known that similar compounds, such as indole derivatives, have diverse biological activities . These activities could potentially involve various biochemical pathways.

Pharmacokinetics

The chemical stability of related compounds, such as 1,4-disubstituted 1,2,3-triazoles , suggests that this compound might also exhibit good stability, which could impact its bioavailability.

Result of Action

Related compounds, such as indole derivatives, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest potential molecular and cellular effects of this compound’s action.

Action Environment

It’s known that the rate of reaction of related compounds can vary due to differences in electronegativity . This suggests that environmental factors could potentially influence the action, efficacy, and stability of this compound.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific information, it’s difficult to provide a detailed safety profile .

Future Directions

The future directions for research on this compound could include exploring its potential uses, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

1-benzyl-3-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-25-17-9-10-18-16(12-17)8-5-11-20(18,24)14-22-19(23)21-13-15-6-3-2-4-7-15/h2-4,6-7,9-10,12,24H,5,8,11,13-14H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYBRGPBQZNPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)NCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)urea

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